![molecular formula C15H9BrN4S B12562660 Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- CAS No. 171179-30-9](/img/structure/B12562660.png)
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- is a heterocyclic compound that combines a thiazole ring with a quinazoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- typically involves the heteroannulation reaction of 2-alkylsulfanylquinazoline. This process begins with the alkylation of 2-mercaptoquinazolin-4-one or its potassium salt to obtain 2-alkylsulfanylquinazolines. These intermediates are then subjected to a heteroannulation reaction with propargyl bromide and aryl halides in the presence of triethylamine and catalysts such as (PPh3)2PdCl2 and CuI .
Industrial Production Methods
Industrial production would likely optimize reaction conditions to maximize yield and purity, employing advanced techniques such as microwave-assisted synthesis to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various functionalized thiazoloquinazolines .
Aplicaciones Científicas De Investigación
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis (programmed cell death) and reduced tumor growth . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with microbial DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[2,3-b]quinazoline: Known for its significant antitumor activity.
Thiazolo[3,2-a]pyrimidine: Exhibits anticancer, antihypertensive, and antiviral activities.
Thiazole derivatives: Include compounds with diverse biological activities such as antioxidant, analgesic, and neuroprotective properties.
Uniqueness
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- is unique due to its specific structural configuration, which may confer distinct biological activities compared to other thiazoloquinazoline derivatives. Its combination of a thiazole ring with a quinazoline ring and the presence of a bromophenyl group contribute to its unique chemical and biological properties .
Propiedades
Número CAS |
171179-30-9 |
|---|---|
Fórmula molecular |
C15H9BrN4S |
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-[1,3]thiazolo[5,4-g]quinazolin-8-amine |
InChI |
InChI=1S/C15H9BrN4S/c16-9-2-1-3-10(4-9)20-15-11-5-14-13(19-8-21-14)6-12(11)17-7-18-15/h1-8H,(H,17,18,20) |
Clave InChI |
IRGSEHJOWJXKPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC4=C(C=C32)SC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)

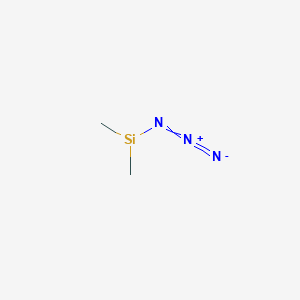
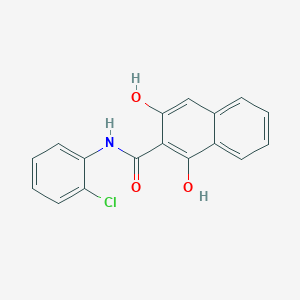
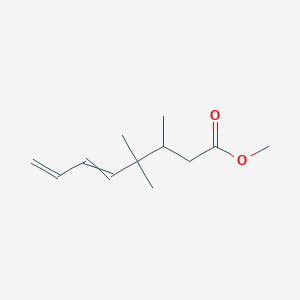
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
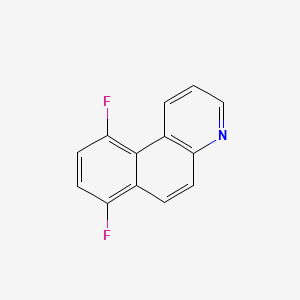
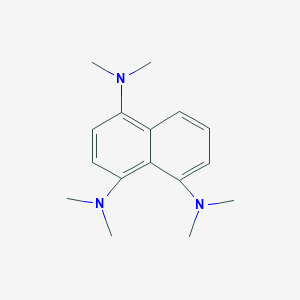
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)

![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
